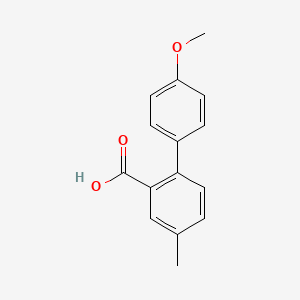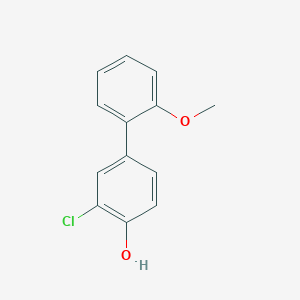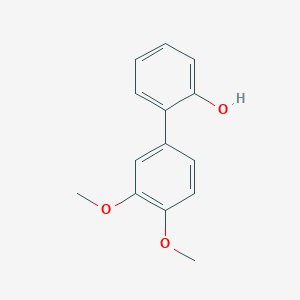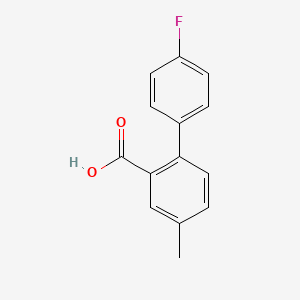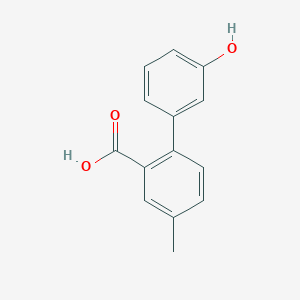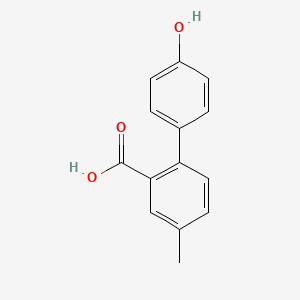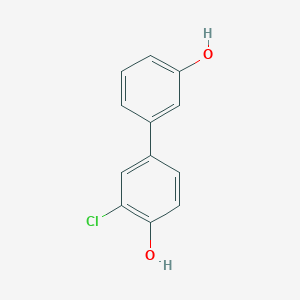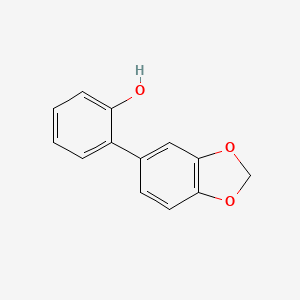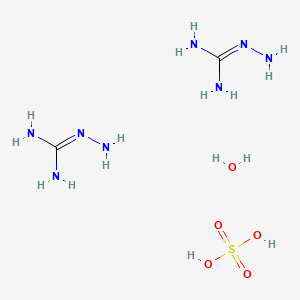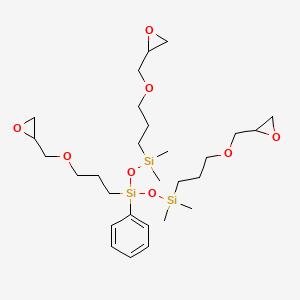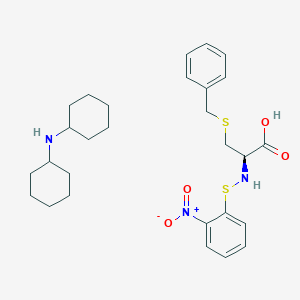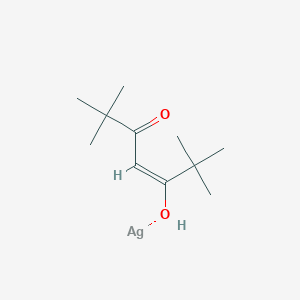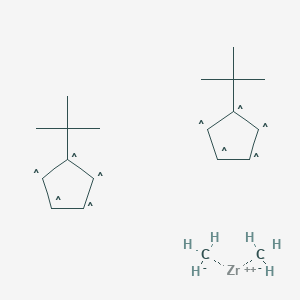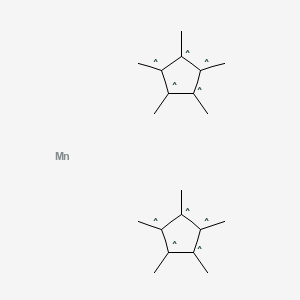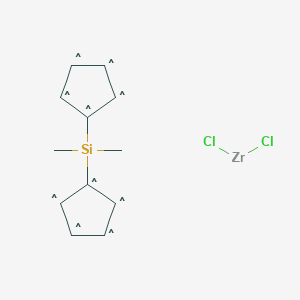
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is an organometallic compound with the molecular formula C12H14SiCl2Zr. It is a yellow crystalline solid that is sensitive to moisture and reacts rapidly with water and protic solvents . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
As an organometallic compound, it is often used as a reagent, catalyst, and precursor material in various chemical reactions .
Mode of Action
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is known to be used in Ethene Oligomerization
Biochemical Pathways
Given its use in ethene oligomerization , it may influence the pathways related to this process.
Action Environment
This compound is sensitive to moisture and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity and the presence of water or protic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride can be synthesized through the reaction of zirconium tetrachloride with dimethylsilyl-substituted cyclopentadienyl ligands. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process . The general reaction scheme is as follows:
ZrCl4+2(C5H4Si(CH3)2)→(C5H4Si(CH3)2)2ZrCl2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The product is typically purified through recrystallization or sublimation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other ligands.
Oxidation and Reduction Reactions: The zirconium center can undergo oxidation or reduction, altering its oxidation state.
Hydrolysis: The compound reacts rapidly with water, leading to the formation of zirconium hydroxide and other by-products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Alkylating Agents: For substitution reactions.
Oxidizing and Reducing Agents: For altering the oxidation state of zirconium.
Water and Protic Solvents: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields zirconium hydroxide, while substitution reactions can produce various organometallic complexes .
Scientific Research Applications
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is used in the synthesis of advanced materials, including thin films and coatings.
Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Chemical Research: The compound is used in various chemical research applications to study the properties and reactivity of organometallic compounds.
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- Dimethylsilylbis(tetramethylcyclopentadienyl)zirconium dichloride
- Rac-dimethylsilylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride
Uniqueness
(Dimethylbis(cyclopentadienyl)silyl)zirconiumdichloride is unique due to the presence of the dimethylsilyl group, which enhances its stability and reactivity compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions and applications .
Properties
InChI |
InChI=1S/C12H14Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDGOAAQKUSJSU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2SiZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86050-32-0 |
Source


|
| Record name | [Dimethylbis(cyclopentadienyl)silyl]zirconium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
